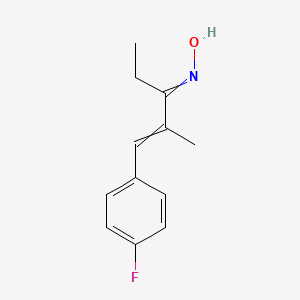

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

CAS No.:

Cat. No.: VC15884154

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FNO |

|---|---|

| Molecular Weight | 207.24 g/mol |

| IUPAC Name | N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |

| Standard InChI | InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3 |

| Standard InChI Key | HKROEBDHHKMNBZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=NO)C(=CC1=CC=C(C=C1)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a conjugated (1E,3E)-diunsaturated ketoxime structure. The fluorophenyl moiety at position 1 contributes to enhanced lipophilicity and receptor binding affinity, while the oxime group (-NOH) at position 3 enables hydrogen bonding with biological targets . Key structural attributes include:

Table 1: Molecular Properties of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one Oxime

The oxime tautomerism (anti/syn configurations) and planarity of the conjugated system facilitate π-π interactions with aromatic residues in protein binding pockets .

Synthetic Routes

Industrial synthesis typically involves a two-step process:

-

Aldol Condensation: 4-Fluorobenzaldehyde reacts with 2-methylpentan-3-one under basic conditions to form the α,β-unsaturated ketone intermediate.

-

Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol/water at 60–80°C yields the target oxime derivative .

Critical parameters include pH control (pH 4–5) during oximation to minimize side reactions and the use of anhydrous solvents to prevent hydrolysis .

Biological Activity and Mechanism of Action

TRPA1 Antagonism

TRPA1, a non-selective cation channel expressed in nociceptive neurons, mediates inflammatory pain signals. A-967079 binds to the channel's intracellular N-terminal domain, stabilizing it in a closed conformation. Key pharmacological data:

Table 2: TRPA1 Inhibition Profile

| Parameter | Value |

|---|---|

| Human TRPA1 IC<sub>50</sub> | 67 nM |

| Rat TRPA1 IC<sub>50</sub> | 289 nM |

| Selectivity Ratio | >1,000-fold over TRPV1/TRPM8 |

Electrophysiological studies show that A-967079 inhibits mustard oil-induced currents in dorsal root ganglion neurons by 92% at 1 μM .

Analgesic Efficacy

In vivo models demonstrate dose-dependent pain relief:

-

Postoperative Pain Model: Oral administration (30 mg/kg) reduced mechanical hypersensitivity by 70% in rats .

-

Osteoarthritis Pain: Subcutaneous injection (10 mg/kg) decreased knee compression-evoked neuronal firing by 65% .

Notably, the compound lacks cardiovascular side effects observed with earlier TRP antagonists, making it suitable for chronic use .

Pharmacokinetic Profile

Absorption and Distribution

A-967079 exhibits favorable pharmacokinetics:

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Value |

|---|---|

| Oral Bioavailability | 58% |

| T<sub>max</sub> | 1.2 h |

| C<sub>max</sub> | 1.8 μM (30 mg/kg dose) |

| Volume of Distribution | 2.1 L/kg |

Plasma protein binding is moderate (78%), allowing sufficient free fraction for target engagement .

Metabolism and Excretion

Hepatic cytochrome P450 (CYP3A4/2D6) mediates oxidative metabolism, producing inactive hydroxylated metabolites. Renal excretion accounts for 65% of elimination, with a terminal half-life of 3.7 h in rats .

Analytical Methodologies

HPLC-MS/MS Quantification

A validated method for plasma analysis achieves:

-

Linearity: 0.05–200 μM (r<sup>2</sup> = 0.999)

-

LOD/LOQ: 25 nM/50 nM

-

Precision: ≤14.2% RSD

Sample preparation involves protein precipitation with acetonitrile (1:3 v/v), followed by chromatographic separation on a C18 column (2.6 μm, 50 × 3.0 mm) using 0.1% formic acid/acetonitrile gradient .

Comparative Analysis with TRPA1 Antagonists

Table 4: TRPA1 Antagonist Benchmarking

| Compound | IC<sub>50</sub> (nM) | Selectivity | Clinical Status |

|---|---|---|---|

| A-967079 | 67 | >1,000-fold | Preclinical |

| HC-030031 | 620 | 100-fold | Phase I discontinued |

| Chembridge-5861528 | 89 | 300-fold | Research use |

A-967079's superior potency and metabolic stability address limitations of earlier candidates, though human trials are pending .

Research Applications and Future Directions

Toxic Inhalation Hazards

In chlorine gas exposure models, A-967079 (10 mg/kg i.p.) reduced bronchoconstriction by 80% and inflammatory cytokine (IL-6, TNF-α) levels by 60–75% .

Neuropathic Pain

Chronic constriction injury models show 50% reversal of thermal hyperalgesia at 10 mg/kg, comparable to gabapentin but without sedation .

Ongoing structure-activity relationship (SAR) studies focus on modifying the fluorophenyl and oxime groups to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume